molecular formula C6H14NO5P B1294740 3-(Dimethylphosphono)-N-methylolpropionamide CAS No. 20120-33-6

3-(Dimethylphosphono)-N-methylolpropionamide

Cat. No. B1294740
CAS RN: 20120-33-6
M. Wt: 211.15 g/mol
InChI Key: MCONGYNHPPCHSD-UHFFFAOYSA-N
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Description

3-(Dimethylphosphono)-N-methylolpropionamide, also known as DMPN, is an organophosphonate compound that has been widely studied due to its wide range of applications in scientific research. It is a highly versatile compound that has been used in a variety of research fields, such as biochemistry, pharmacology, and biotechnology.

Scientific Research Applications

Flame-Retardant Treatment of Textile Fibers

3-(Dimethylphosphono)-N-methylolpropionamide (MDPA) is utilized in the flame-retardant treatment of textile fibers, such as Lyocell fibers. MDPA, when grafted onto these fibers, significantly enhances their flame resistance. The process involves various conditions like MDPA concentration, microwave treatment, and baking temperature, which influence the phosphorus content and mechanical properties of the fibers. Such treated fibers exhibit improved flame retardancy, as evidenced by higher limiting oxygen index values and increased residual mass after heating, without significant loss of hygroscopicity. This treatment is effective even after multiple wash cycles, maintaining good flame-retardant effects (Peng, Meng, Zhang, Yang, & Shao, 2021).

Cotton Fabric Flame-Retardant Finishing

In another application, MDPA has been used as a fire-retardant agent in a novel, eco-friendly flame-retardant treatment for cotton fabrics. This treatment involves a blocked isocyanate and citric acid as a cross-linker, with MDPA enhancing the flame resistance of cotton. The physical properties, chemical structures, and flame-retardant durability of the treated cotton fabrics were studied, showing that MDPA effectively attaches to cotton fibers and improves flame resistance, tear strength, and crease recovery angle, even after multiple washes (Jeon, Lee, Park, & Kang, 2021).

Flame-Retardant Additive in Lithium-Ion Battery Electrolytes

MDPA has been investigated as a flame-retardant additive for lithium-ion battery electrolytes. When added to electrolyte solutions, MDPA significantly suppresses the flammability, enhancing the safety of lithium-ion batteries. The study demonstrated that even a small percentage of MDPA in the electrolyte can render it nonflammable without significantly impairing the electrochemical performance of the battery, making it a promising additive for improving battery safety (Xiang, Xu, Wang, & Chen, 2007).

Other Applications in Textile Industry

MDPA is also widely used in other textile applications. For instance, it is part of a flame retardant finishing system for cotton fabric, compared with other agents like hydroxy-functional organophosphorus oligomer. Studies have shown that MDPA-based treatments offer high initial limiting oxygen index, good laundering durability, and minimal impact on fabric stiffness and strength (Wu & Yang, 2007).

properties

IUPAC Name

3-dimethoxyphosphoryl-N-(hydroxymethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO5P/c1-11-13(10,12-2)4-3-6(9)7-5-8/h8H,3-5H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCONGYNHPPCHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCC(=O)NCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040215
Record name Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate
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Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonic acid, P-[3-[(hydroxymethyl)amino]-3-oxopropyl]-, dimethyl ester
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Product Name

3-(Dimethylphosphono)-N-methylolpropionamide

CAS RN

20120-33-6
Record name Dimethyl P-[3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20120-33-6
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Record name Pyrovatex CP
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-[3-[(hydroxymethyl)amino]-3-oxopropyl]-, dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl [3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate
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Record name DIMETHYL N-HYDROXYMETHYLCARBAMOYLETHYLPHOSPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
H Jeon, J Lee, J Park, C Kang - Materials Chemistry and Physics, 2021 - Elsevier
A less-toxic and durable flame-retardant treatment for cotton fabrics was developed using a blocked isocyanate (MDI), citric acid (CA) as a cross-linker, and 3-(dimethylphosphono)-N-…
Number of citations: 13 www.sciencedirect.com
K Peng, Y Meng, H Zhang, G Yang… - Fire and Materials, 2022 - Wiley Online Library
Hexamethylolmelamine was used as a cross‐linking agent to graft 3‐(dimethylphosphono)‐N‐methylolpropionamide (MDPA) onto Lyocell fibers in a posttreatment process to reduce …
Number of citations: 4 onlinelibrary.wiley.com
L Sun, Y Li, H Wang, X Jin, R Ding, Z Lu, C Dong - Surfaces and Interfaces, 2023 - Elsevier
Single-function textile auxiliaries are gradually unable to meet the requirements of the consumer market. Here, a novel polysiloxane-based polymer (HSCP) toward flame-retardant and …
Number of citations: 4 www.sciencedirect.com
P Zhao, F Xu, Y Chen, T Huang, G Zhang - Polymer Degradation and …, 2022 - Elsevier
A novel flame retardant, diethylenetriamine pentamethyl triphosphonate methyl ester ammonium diphosphonate flame retardant (DETA-P), was synthesized and characterized by NMR …
Number of citations: 18 www.sciencedirect.com
WR Esparza Encalada, WA Herrera Villarreal… - … Conference on Applied …, 2022 - Springer
The purpose of the research was to manufacture bamboo cellulose textile filament “Angustifolia” (BCTF) incorporating anionic resin (IR), and to determine its performance in its …
Number of citations: 0 link.springer.com
GL Drake, TA Calamari - The role of phosphonates in living …, 2018 - taylorfrancis.com
Although organic phosphonates offer many advantages over organic phosphates in numerous commercial applications, extensive use of these agents has been hindered by their …
Number of citations: 22 www.taylorfrancis.com
S Wang, D Xu, P Zhu, Z Jiang - Industrial Crops and Products, 2022 - Elsevier
Cotton fabric, a cellulose-based substance, is widely utilized in our daily lives, yet it is simple to breed microorganisms and cause fires, a problem that must be addressed immediately. …
Number of citations: 19 www.sciencedirect.com
J Huang, L Ye, M Fang, G Su - Bulletin of Environmental Contamination …, 2022 - Springer
Since the phase-out of traditional halogenated flame retardants (HFRs), interests of research are gradually being shifted to organophosphate flame retardants (OPFRs), and this can be …
Number of citations: 52 link.springer.com
D Ding, Y Liu, Y Lu, Y Chen, Y Liao… - Journal of Natural …, 2022 - Taylor & Francis
A highly efficient and durable phosphorous–nitrogen (PN) synergistic flame retardant containing ammonium phosphate active groups (AATMPEG) was synthesized and grafted onto …
Number of citations: 5 www.tandfonline.com
S Gaan, V Salimova, P Rupper, A Ritter… - Functional textiles for …, 2011 - Elsevier
This chapter is a brief review of research and developments in the field of flame retardant textiles. The review focuses mainly on the currently available flame retardant solutions for …
Number of citations: 60 www.sciencedirect.com

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